molecular formula C19H21N3O3S B11245679 N-(2,4-dimethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-(2,4-dimethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11245679
M. Wt: 371.5 g/mol
InChI Key: ZJVSRNCVWYQMND-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a synthetic organic compound belonging to the benzothiadiazine class This compound is characterized by its complex structure, which includes a benzothiadiazine ring system substituted with a dimethylphenyl group, a propyl chain, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multiple steps:

    Formation of the Benzothiadiazine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzothiadiazine ring. This can be achieved through the reaction of a 2-aminobenzenesulfonamide derivative with a suitable aldehyde or ketone under acidic conditions.

    Substitution Reactions: The introduction of the 2,4-dimethylphenyl group and the propyl chain can be accomplished through electrophilic aromatic substitution reactions. These reactions often require the use of strong acids or bases as catalysts.

    Carboxamide Formation: The final step involves the conversion of a carboxylic acid derivative into the carboxamide group. This can be achieved using reagents such as thionyl chloride followed by reaction with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to modify the compound’s structure, such as reducing nitro groups to amines. Typical reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the benzothiadiazine ring or the phenyl group. Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dimethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of benzothiadiazine compounds have been studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This compound may exhibit similar properties, warranting further investigation.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazine Derivatives: Compounds such as chlorothiazide and hydrochlorothiazide are well-known benzothiadiazine derivatives with diuretic properties.

    Sulfonamide Derivatives: Sulfonamides like sulfamethoxazole are structurally related and have antimicrobial activity.

Uniqueness

N-(2,4-dimethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzothiadiazine and sulfonamide derivatives. Its combination of a dimethylphenyl group, a propyl chain, and a carboxamide group sets it apart from other compounds in its class.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C19H21N3O3S/c1-4-9-22-12-20-26(24,25)18-11-15(6-8-17(18)22)19(23)21-16-7-5-13(2)10-14(16)3/h5-8,10-12H,4,9H2,1-3H3,(H,21,23)

InChI Key

ZJVSRNCVWYQMND-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=C(C=C(C=C3)C)C

Origin of Product

United States

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